molecular formula C31H29N3O6 B11069020 Dimethyl 2-amino-7-(4-methoxyphenyl)-5-oxo-1-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Dimethyl 2-amino-7-(4-methoxyphenyl)-5-oxo-1-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11069020
M. Wt: 539.6 g/mol
InChI Key: IOBVHZGLYFJMRI-UHFFFAOYSA-N
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Description

DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization and functional group modifications to introduce the desired substituents. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or refluxing to drive the reactions to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as ketones, into alcohols.

    Substitution: The presence of reactive sites, such as the amino group, allows for substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a corresponding aldehyde or carboxylic acid, while reduction of the ketone group would produce an alcohol derivative.

Scientific Research Applications

DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE include other heterocyclic compounds with quinoline or pyridine cores, such as:

Uniqueness

The uniqueness of DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.

Properties

Molecular Formula

C31H29N3O6

Molecular Weight

539.6 g/mol

IUPAC Name

dimethyl 2-amino-7-(4-methoxyphenyl)-5-oxo-1-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate

InChI

InChI=1S/C31H29N3O6/c1-38-21-13-11-18(12-14-21)22-16-23-26(28(35)25(22)30(36)39-2)24(19-8-7-15-33-17-19)27(31(37)40-3)29(32)34(23)20-9-5-4-6-10-20/h4-15,17,22,24-25H,16,32H2,1-3H3

InChI Key

IOBVHZGLYFJMRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(C(=C(N3C4=CC=CC=C4)N)C(=O)OC)C5=CN=CC=C5)C(=O)C2C(=O)OC

Origin of Product

United States

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